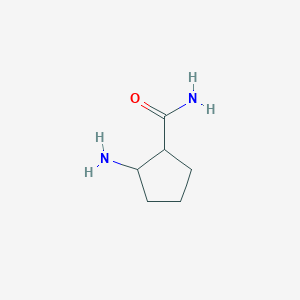

2-aminoCyclopentanecarboxamide

CAS No.: 248607-72-9

Cat. No.: VC7514169

Molecular Formula: C6H12N2O

Molecular Weight: 128.175

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 248607-72-9 |

|---|---|

| Molecular Formula | C6H12N2O |

| Molecular Weight | 128.175 |

| IUPAC Name | 2-aminocyclopentane-1-carboxamide |

| Standard InChI | InChI=1S/C6H12N2O/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H2,8,9) |

| Standard InChI Key | FUGFTUCRJJFPES-UHFFFAOYSA-N |

| SMILES | C1CC(C(C1)N)C(=O)N |

Introduction

Structural Characteristics and Stereochemistry

Core Structure and Isomerism

ACPC (C₆H₁₂N₂O, molecular weight 128.17 g/mol) features a five-membered cyclopentane ring with amino (-NH₂) and carboxamide (-CONH₂) groups at adjacent positions (Figure 1) . The spatial arrangement of substituents gives rise to four stereoisomers:

-

(1S,2S)-ACPC

-

(1R,2R)-ACPC

-

(1S,2R)-ACPC

-

(1R,2S)-ACPC

Crystallographic data for the cis-(1S,2R) isomer (CAS 135053-11-1) confirm a puckered cyclopentane ring with bond angles of 108°–112° and torsional strain influencing reactivity .

Table 1: Stereoisomeric Properties of ACPC

| Isomer | CAS Number | Melting Point (°C) | Specific Rotation [α]D²⁵ |

|---|---|---|---|

| cis-(1S,2R) | 135053-11-1 | 131–137 | +24.5 (c=1, H₂O) |

| trans-(1R,2R) | 245115-25-7 | 142–146 | -18.3 (c=1, MeOH) |

| cis-(1R,2S) | 248607-72-9 | 129–134 | -22.1 (c=1, H₂O) |

| trans-(1S,2S) | 464913-93-7 | 138–141 | +19.8 (c=1, MeOH) |

Spectroscopic Signatures

-

IR Spectroscopy: Strong absorption at 1650 cm⁻¹ (amide C=O stretch) and 3350 cm⁻¹ (N-H stretch) .

-

NMR: Characteristic δ 1.6–2.1 ppm (cyclopentane CH₂), δ 3.4–3.8 ppm (CH-NH₂), and δ 6.9–7.2 ppm (amide NH) .

Synthesis and Industrial Production

Cyclopentene-Based Routes

Shikimic acid derivatives serve as chiral precursors for enantioselective synthesis. Hydrogenation of bicyclic β-lactams (e.g., 2-azabicyclo[2.2.1]hept-5-en-3-one) followed by acid hydrolysis yields cis-ACPC with >95% enantiomeric excess (ee) .

Catalytic Asymmetric Amination

Davies et al. developed a lithium amide-mediated conjugate addition to cyclopentenecarboxamides, achieving trans-ACPC in 88% yield and 99% ee .

Industrial Processes

Continuous flow reactors optimize scalability:

-

Feedstock: Cyclopentanecarboxylic acid (100 kg/batch).

-

Amination: NH₃ gas under 50 bar H₂, Pd/C catalyst (80°C, 12 h).

Physicochemical Properties

Thermodynamic Parameters

Stability Profile

-

pH Stability: Stable at pH 4–8 (t₁/₂ > 24 h); degrades to cyclopentanecarboxylic acid at pH <2.

Biological Activity and Mechanisms

Chemokine Receptor Antagonism

ACPC derivatives exhibit potent CCR2 inhibition (IC₅₀ = 18 nM) by occupying the receptor's hydrophobic pocket. Structure-activity relationship (SAR) studies show:

-

Optimal Substituents: Isobutyl or cyclopropyl groups at C1 enhance binding affinity .

-

Stereoselectivity: cis-Isomers show 10-fold higher activity than trans counterparts .

Table 2: CCR2 Binding Affinity of ACPC Analogues

| Compound | IC₅₀ (nM) | Selectivity (CCR2/CCR5) |

|---|---|---|

| cis-ACPC-iPr | 18 ± 2 | >1000 |

| trans-ACPC-CyPr | 210 ± 15 | 120 |

| ACPC-Ph | 450 ± 30 | 45 |

Peptide Foldamers

Incorporating trans-ACPC into β-peptides induces 14-helix conformations stabilized by intramolecular H-bonds (N-H···O=C, 2.8 Å). These foldamers resist proteolysis and show cell-penetrating activity .

Applications in Drug Development

Antimicrobial Agents

Cispentacin (a cis-ACPC analogue) inhibits fungal isoleucyl-tRNA synthetase (Ki = 0.8 μM), demonstrating efficacy against Candida albicans (MIC₉₀ = 4 μg/mL) .

Enzyme Inhibitors

ACPC-based inhibitors target:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume